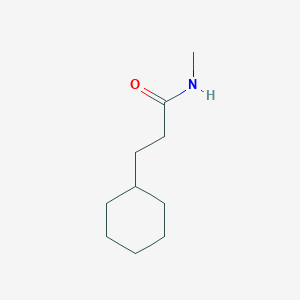
3-cyclohexyl-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-methylpropanamide is a chemical compound with the CAS Number: 330855-40-8 . It has a molecular weight of 169.27 and its IUPAC name is 3-cyclohexyl-N-methylpropanamide .
Molecular Structure Analysis
The InChI code for 3-cyclohexyl-N-methylpropanamide is 1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3, (H,11,12) . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
1. Pharmacological Actions
3-Cyclohexyl-N-methylpropanamide has been investigated for its pharmacological properties, particularly for its potential as a central nervous system stimulant. Comparative studies with other amine derivatives have been conducted to understand its relative effectiveness and properties in different animal models, indicating its use in exploring neurological pathways and responses (McLean, Fellows, & Macko, 1950).
2. Role in Drug Development
The compound has been relevant in the systematic evaluation of new drug candidates, particularly in the context of identifying compounds with reduced dependence-producing properties and abuse liability. It has been part of the research chemical landscape, contributing to the understanding of synthetic opioids and their impact (Elliott, Brandt, & Smith, 2016).
3. Analytical Chemistry
In analytical chemistry, 3-cyclohexyl-N-methylpropanamide derivatives have been characterized and studied for their chemical properties. Techniques such as high-performance liquid chromatography and mass spectrometry have been utilized to elucidate structural characteristics and understand the behavior of related compounds (Török et al., 2005).
4. Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, contributing to the field of organic chemistry. Studies on its reactivity, formation of byproducts, and degradation products have provided insights into the synthesis and stability of related chemical entities (Burinsky, Armstrong, Oyler, & Dunphy, 1994).
5. Potential in Biocatalysis
Research has also explored the role of 3-cyclohexyl-N-methylpropanamide in biocatalysis. Specific enzymes capable of degrading this compound have been identified, leading to the synthesis of chiral building blocks for pharmaceuticals. This demonstrates the compound's utility in biotechnological applications and drug synthesis (Wu, Zheng, Tang, & Zheng, 2017).
Mécanisme D'action
Target of Action
The primary target of 3-cyclohexyl-N-methylpropanamide is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.
Mode of Action
It is known to interact with beta-secretase 1 . The specific nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides .
Result of Action
Given its target, it is likely to affect the production of beta-amyloid peptides, potentially influencing the progression of Alzheimer’s disease .
Propriétés
IUPAC Name |
3-cyclohexyl-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQAGLASNCWFIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


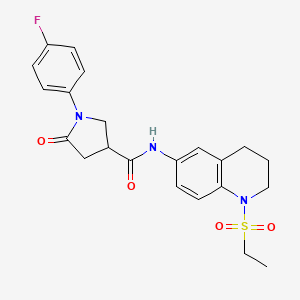
![2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2369185.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)
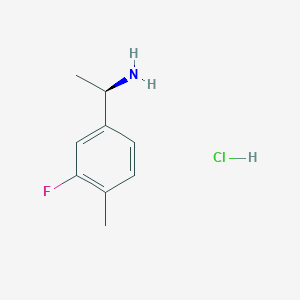
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
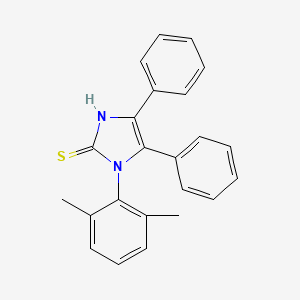
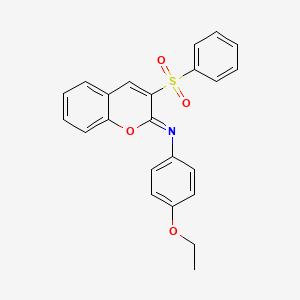
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)
![1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2369198.png)

![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)